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Compound of Interest

Compound Name: Azido-PEG35-amine

Cat. No.: B605821 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG35-amine, a versatile

heterobifunctional linker, for beginners in the field of protein modification. We will delve into its

core properties, detail its applications in bioconjugation, and provide step-by-step experimental

protocols for its use.

Introduction to Azido-PEG35-amine
Azido-PEG35-amine is a polyethylene glycol (PEG) derivative that contains two different

reactive functional groups at either end of a 35-unit PEG chain: an azide group (-N3) and a

primary amine group (-NH2). This bifunctional nature makes it a powerful tool for covalently

linking molecules, a process known as bioconjugation. The long, hydrophilic PEG spacer arm

enhances the solubility and stability of the resulting conjugate and can reduce the

immunogenicity of proteins.[1][2]

The amine group allows for conjugation to biomolecules through reactions with carboxylic acids

or activated esters, while the azide group serves as a handle for "click chemistry," a set of

highly efficient and specific bioorthogonal reactions.[3][4] This dual reactivity enables a wide

range of applications, including the development of antibody-drug conjugates (ADCs), targeted

drug delivery systems, and bioimaging agents.[5]

Core Properties of Azido-dPEG®35-amine
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Quantitative data for a discrete PEG (dPEG®) version of Azido-PEG35-amine is summarized

in the table below. Discrete PEGs have a defined molecular weight and spacer length,

providing greater precision in bioconjugation.

Property Value Reference

Chemical Formula C₇₂H₁₄₆N₄O₃₅

Molecular Weight 1627.94 g/mol

CAS Number 749244-38-0

Purity > 90%

Appearance Solid or viscous liquid

Spacer Arm Length 107 atoms, ~129.0 Å

Solubility

Soluble in water, aqueous

buffers, DMSO, DMF,

chloroform, methylene

chloride. Less soluble in

alcohol and toluene. Insoluble

in ether.

Storage -20°C, desiccated.

Key Reactions for Protein Modification
Azido-PEG35-amine enables a two-step approach to protein modification. First, the amine

group is used to attach the linker to the protein. Subsequently, the azide group is available for a

variety of bioorthogonal reactions.

Amine-Reactive Conjugation
The primary amine group of Azido-PEG35-amine can be conjugated to proteins, which

typically have multiple primary amines available on lysine residues and at the N-terminus. This

is commonly achieved by forming a stable amide bond with carboxylic acid groups on the

protein, often activated with carbodiimides like EDC, or by reacting with activated esters such

as N-hydroxysuccinimide (NHS) esters.
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Azide-Reactive "Click Chemistry"
The azide group is a bioorthogonal handle, meaning it is unreactive with most functional groups

found in biological systems. This allows for highly specific modifications. The most common

reactions involving azides are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction

forms a stable triazole linkage between an azide and a terminal alkyne. It requires a

copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent

like sodium ascorbate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry

reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or

bicyclo[6.1.0]nonyne (BCN). The ring strain of the alkyne provides the driving force for the

reaction, eliminating the need for a potentially cytotoxic copper catalyst, making it ideal for

applications in living systems.
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Click to download full resolution via product page

Fig 1. Protein modification workflow using Azido-PEG35-amine.

Experimental Protocols
The following are generalized protocols for beginners. Optimal conditions may vary depending

on the specific protein and other molecules involved.

Protocol 1: Two-Step Protein Modification via CuAAC
This protocol outlines the initial labeling of a protein with Azido-PEG35-amine followed by a

CuAAC reaction.

Materials:

Protein of interest

Azido-PEG35-amine

NHS ester or EDC/Sulfo-NHS

Reaction Buffer (amine-free, e.g., PBS, pH 7.4)

Quenching Buffer (e.g., Tris-HCl)

Anhydrous DMSO or DMF

Alkyne-containing molecule

Copper(II) sulfate (CuSO₄)

Copper ligand (e.g., THPTA)

Sodium Ascorbate

Purification supplies (e.g., size-exclusion chromatography column)

Procedure:
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Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 2-5

mg/mL. Ensure the buffer is free of primary amines.

Linker Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG-

NHS ester (or activate the carboxylic acid groups on the protein using EDC/Sulfo-NHS

according to the manufacturer's protocol) in anhydrous DMSO.

Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester stock

solution to the protein solution. Incubate for 1-2 hours at room temperature with gentle

mixing.

Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench any

unreacted NHS ester. Incubate for 30 minutes at room temperature.

Purification: Remove excess linker and quenching reagent by size-exclusion

chromatography or dialysis. The resulting azide-functionalized protein is now ready for click

chemistry.

CuAAC Reaction Setup: In a reaction tube, combine the azide-labeled protein and a 3- to 5-

fold molar excess of the alkyne-containing molecule in the Reaction Buffer.

Catalyst Preparation: Prepare a premixed catalyst solution by combining CuSO₄ and THPTA

stock solutions in a 1:5 molar ratio.

Click Reaction: Add the CuSO₄/THPTA catalyst solution to the protein mixture to a final

copper concentration of 100-200 µM. Initiate the reaction by adding a freshly prepared

solution of sodium ascorbate to a final concentration of 1-5 mM.

Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours,

protected from light.

Final Purification: Purify the final protein conjugate using size-exclusion chromatography to

remove the catalyst, excess alkyne-containing molecule, and other reaction components.
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Fig 2. Experimental workflow for protein modification via CuAAC.
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Protocol 2: Two-Step Protein Modification via SPAAC
This protocol follows the same initial protein labeling steps as the CuAAC protocol but utilizes a

copper-free click reaction.

Materials:

Azide-functionalized protein (from steps 1-5 of Protocol 1)

DBCO- or BCN-functionalized molecule

Reaction Buffer (e.g., PBS, pH 7.4)

Purification supplies (e.g., size-exclusion chromatography column)

Procedure:

SPAAC Reaction Setup: In a reaction tube, combine the azide-labeled protein and a 3- to 5-

fold molar excess of the DBCO- or BCN-functionalized molecule in the Reaction Buffer.

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C

overnight. The reaction progress can be monitored by techniques like SDS-PAGE or mass

spectrometry.

Final Purification: Purify the final protein conjugate using size-exclusion chromatography to

remove the excess strained alkyne-containing molecule.
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Fig 3. Experimental workflow for protein modification via SPAAC.

Characterization and Quantification
After the conjugation reaction, it is crucial to characterize the modified protein and quantify the

degree of PEGylation.

Methods for Characterization and Quantification:
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Method Principle Information Obtained

SDS-PAGE

Separates proteins based on

molecular weight. PEGylated

proteins show an increase in

apparent molecular weight.

Confirmation of conjugation,

estimation of molecular weight

shift.

Mass Spectrometry (MALDI-

TOF or ESI-MS)

Measures the precise

molecular weight of the

protein.

Accurate determination of the

number of attached PEG

linkers (Degree of Labeling -

DOL).

Size-Exclusion

Chromatography (SEC)

Separates molecules based on

their hydrodynamic radius.

PEGylation increases the size

of the protein.

Purity of the conjugate,

detection of aggregation.

Hydrophobic Interaction

Chromatography (HIC)

Separates molecules based on

their hydrophobicity.

PEGylation can alter the

protein's hydrophobicity.

Separation of native and

PEGylated proteins,

purification.

UV-Vis Spectroscopy

Measures the absorbance of

the protein (at 280 nm) and

potentially a chromophore on

the payload.

Protein concentration, can be

used to estimate the Drug-to-

Antibody Ratio (DAR) if the

payload has a distinct

absorbance.

Purification of PEGylated Proteins
Purification is a critical step to remove unreacted reagents and byproducts. The choice of

method depends on the properties of the protein and the conjugate.

Common Purification Techniques:

Size-Exclusion Chromatography (SEC): Highly effective for separating PEGylated proteins

from smaller, unreacted molecules based on size.
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Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation

can alter the surface charge of a protein, allowing for separation of native and modified

proteins.

Hydrophobic Interaction Chromatography (HIC): Separates molecules based on

hydrophobicity. This can be a useful complementary technique to IEX.

Dialysis/Ultrafiltration: Used for buffer exchange and removal of small molecule impurities.

Conclusion
Azido-PEG35-amine is a valuable tool for researchers new to protein modification. Its

bifunctional nature, combined with the specificity and efficiency of click chemistry, allows for the

precise engineering of proteins for a wide array of applications in research, diagnostics, and

therapeutics. By following the protocols and characterization methods outlined in this guide,

beginners can confidently embark on their protein modification experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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